molecular formula C11H19NO3 B14906856 tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate

tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate

Katalognummer: B14906856
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: IAISBLZDOGBWQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a hydroxypropan-2-ylidene moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the use of commercially available starting materials and inexpensive reagents to achieve efficient and selective synthesis . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

tert-butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8(7-13)9-5-12(6-9)10(14)15-11(2,3)4/h13H,5-7H2,1-4H3

InChI-Schlüssel

IAISBLZDOGBWQT-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CN(C1)C(=O)OC(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.